molecular formula C21H23N3O4S2 B2921532 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 717874-72-1

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

カタログ番号: B2921532
CAS番号: 717874-72-1
分子量: 445.55
InChIキー: QTCADUVUTPBDGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core modified with furan- and tetrahydrofuran-derived substituents. This heterocyclic scaffold is associated with diverse biological activities, including cytotoxicity and enzyme modulation, as observed in structurally related compounds . Below, we systematically compare its structural, synthetic, physicochemical, and pharmacological properties with those of its closest analogs.

特性

IUPAC Name

2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h3,5,9,13H,1-2,4,6-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCADUVUTPBDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of thienopyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent studies.

Chemical Structure

The chemical structure of the compound is complex, featuring a thienopyrimidine core substituted with furan and tetrahydrofuran moieties. It can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure is significant as it influences the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.

  • Inhibition of Tumor Cell Proliferation : The compound was shown to inhibit the proliferation of human cancer cells such as KB (cervical carcinoma), IGROV1 (ovarian carcinoma), and SKOV3 (ovarian cancer) at subnanomolar concentrations. The mechanism involves interference with folate receptor-mediated uptake and inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis .
  • Selectivity for Cancer Cells : The compound demonstrated selectivity for folate receptor (FR) expressing cells over normal cells, which is crucial for minimizing side effects in therapeutic applications. This selectivity is attributed to its structural features that facilitate binding to the FRs and the proton-coupled folate transporter (PCFT) .

Research Findings

A series of studies have provided insight into the biological activity of this compound:

StudyCell Lines TestedIC50 (nM)Mechanism
Study 1KB (cervical carcinoma)< 1FRα uptake inhibition
Study 2IGROV1 (ovarian carcinoma)< 7GARFTase inhibition
Study 3SKOV3 (ovarian cancer)< 10Selective uptake via FR and PCFT

Case Study 1: Efficacy in Animal Models

In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors indicated that the compound effectively reduced tumor size with minimal toxicity. The treatment led to a significant decrease in tumor weight compared to control groups .

Case Study 2: Comparative Analysis with Other Anticancer Agents

When compared to traditional chemotherapeutics like methotrexate, this compound exhibited superior efficacy in targeting FR-expressing tumors while maintaining a favorable safety profile. This suggests its potential as a targeted therapy for cancers that overexpress folate receptors .

類似化合物との比較

Structural Modifications and Substituent Effects

The target compound distinguishes itself through its furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl substituents. Key structural analogs include:

Compound Name R1 (Position 3) R2 (Acetamide Side Chain) Core Structure Reference
Target Compound Furan-2-ylmethyl N-(Tetrahydrofuran-2-yl)methyl Cyclopenta[4,5]thieno[2,3-d]pyrimidine N/A
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl N-(2,5-Dimethylphenyl) Cyclopenta[4,5]thieno[2,3-d]pyrimidine
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Chlorophenyl N-(2-Ethyl-6-methylphenyl) Cyclopenta[4,5]thieno[2,3-d]pyrimidine
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide - N-Phenyl Cyclopenta[4,5]thieno[2,3-d]pyrimidine

Key Observations :

  • Electronic Effects: Chlorophenyl groups (e.g., in ) introduce electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets.
  • Steric Considerations : The tetrahydrofuran-2-ylmethyl group in the target compound is bulkier than the dimethyl- or ethylphenyl groups in analogs, possibly affecting steric accessibility to biological targets.

Yield Comparison :

  • Chlorophenyl analogs (e.g., ) report yields >80% for similar steps, suggesting efficient protocols.

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog N-(2-Ethyl-6-methylphenyl) Analog N-Phenyl Analog
Molecular Formula C₂₃H₂₄N₄O₄S₂ (estimated) C₂₅H₂₂ClN₃O₂S₂ C₂₆H₂₆ClN₃O₂S₂ C₁₈H₁₇N₃O₂S
Melting Point Not reported Not reported Not reported 197–198°C
Solubility Likely higher in polar solvents due to oxygen-rich groups Lower (chlorophenyl increases hydrophobicity) Moderate (alkylphenyl balance) Low (simple phenyl group)
LC-MS ([M+H]⁺) Not reported Not reported Not reported 326.0

Analytical Data :

  • Elemental analysis for a related compound in showed C 48.89%, H 4.10%, N 21.93%, aligning with expectations for cyclopenta-thienopyrimidine derivatives .

Theoretical Advantages of Target Compound :

  • Improved bioavailability due to increased solubility.
  • Potential for reduced off-target effects compared to chlorophenyl analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。